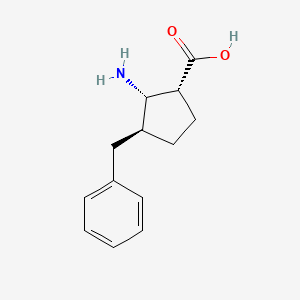![molecular formula C16H12N4 B14220941 4-[(E)-Phenyldiazenyl]-2,2'-bipyridine CAS No. 825621-05-4](/img/structure/B14220941.png)
4-[(E)-Phenyldiazenyl]-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-Phenyldiazenyl]-2,2’-bipyridine is an organic compound characterized by the presence of a bipyridine core substituted with a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine typically involves the diazotization of aniline derivatives followed by azo coupling with 2,2’-bipyridine. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: While specific industrial production methods for 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing continuous flow techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The bipyridine core allows for substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines.
Scientific Research Applications
4-[(E)-Phenyldiazenyl]-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound’s derivatives are explored for their potential as biological probes and in drug design.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing various molecular pathways. The bipyridine core acts as a chelating agent, stabilizing the metal complex and facilitating electron transfer processes.
Comparison with Similar Compounds
4-[(E)-(4’-R-phenyl)diazenyl]phthalonitriles: These compounds share a similar azo group but differ in the core structure.
2,2’-Bipyridine: The parent compound without the azo substitution.
Phenylazopyridines: Compounds with similar azo linkages but different pyridine derivatives.
Uniqueness: 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine is unique due to its specific combination of the bipyridine core and the phenyldiazenyl group. This combination imparts distinct electronic and coordination properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
825621-05-4 |
|---|---|
Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
phenyl-(2-pyridin-2-ylpyridin-4-yl)diazene |
InChI |
InChI=1S/C16H12N4/c1-2-6-13(7-3-1)19-20-14-9-11-18-16(12-14)15-8-4-5-10-17-15/h1-12H |
InChI Key |
NWXODWYMRIDIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=NC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
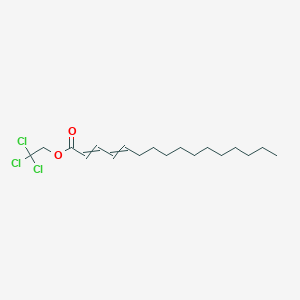
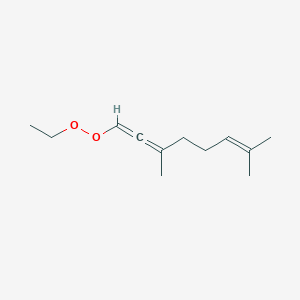

![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
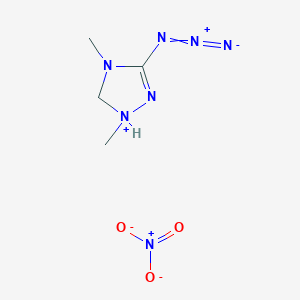
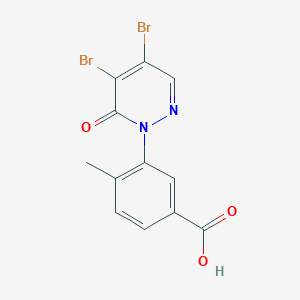
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
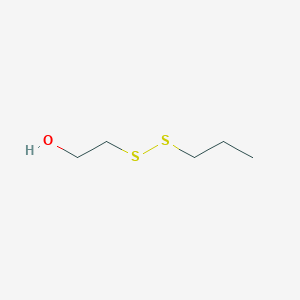
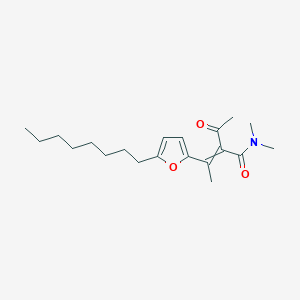
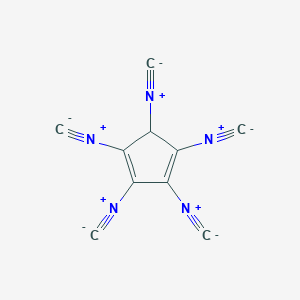
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
